BMY-7378
Vue d'ensemble
Description
BMY-7378: est un composé chimique connu pour son rôle d'antagoniste sélectif du récepteur alpha 1D-adrénergique et d'agoniste partiel du récepteur 5-HT1A . Il a été étudié de manière approfondie pour ses propriétés pharmacologiques et ses applications thérapeutiques potentielles.
Applications De Recherche Scientifique
Chemistry: BMY-7378 is used as a research tool to study the alpha 1D-adrenoceptor and 5-HT1A receptor interactions. It helps in understanding the binding affinities and pharmacological profiles of these receptors .
Biology: In biological research, this compound is used to investigate the physiological and pathological roles of the alpha 1D-adrenoceptor and 5-HT1A receptor. It aids in elucidating the signaling pathways and cellular responses mediated by these receptors .
Medicine: this compound has potential therapeutic applications in treating conditions related to the central nervous system, such as anxiety and depression, due to its interaction with the 5-HT1A receptor .
Industry: While its industrial applications are limited, this compound serves as a reference compound in the development of new drugs targeting the alpha 1D-adrenoceptor and 5-HT1A receptor.
Mécanisme D'action
Target of Action
The primary targets of Bmy-7378 are the α1D-adrenoceptor and the 5-HT1A receptor . The α1D-adrenoceptor is a type of adrenergic receptor, which is a class of G protein-coupled receptors that are targets of the catecholamines, especially norepinephrine and epinephrine . The 5-HT1A receptor is a subtype of the 5-HT receptor that binds the endogenous neurotransmitter serotonin .
Mode of Action
This compound acts as a weak partial agonist/antagonist at the 5-HT1A receptor and a selective antagonist at the α1D-adrenoceptor . An antagonist is a type of ligand or drug that blocks or dampens agonist-mediated responses. In this case, this compound prevents the activation of the α1D-adrenoceptor by endogenous catecholamines . On the other hand, as a weak partial agonist at the 5-HT1A receptor, this compound can both activate the receptor at higher concentrations and block the receptor at lower concentrations .
Biochemical Pathways
The α1D-adrenoceptor and 5-HT1A receptor are both coupled to G proteins, which mediate signals from a variety of stimuli outside a cell to its interior . Activation of these receptors leads to a cascade of intracellular events, including the activation of the enzyme phospholipase C and an increase in intracellular calcium levels . This ultimately leads to various cellular responses, including contraction of smooth muscle cells .
Result of Action
This compound’s antagonistic action on the α1D-adrenoceptor has been shown to inhibit contractions in rat aorta, suggesting a role in modulating vascular tone . Its action on the 5-HT1A receptor suggests potential roles in various central nervous system functions, given the widespread distribution of these receptors in the brain .
Analyse Biochimique
Biochemical Properties
8-(2-[4-(2-Methoxyphenyl)-1-piperazinyl]ethyl)-8-azaspiro[4.5]decane-7,9-dione plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it is known to act as a partial agonist at the 5-HT1A serotonin receptor and as a selective antagonist at the α1D-adrenoceptor . These interactions are crucial for its biochemical activity, influencing neurotransmission and vascular regulation.
Cellular Effects
The effects of 8-(2-[4-(2-Methoxyphenyl)-1-piperazinyl]ethyl)-8-azaspiro[4.5]decane-7,9-dione on cellular processes are profound. It impacts cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with the 5-HT1A receptor can modulate serotonin signaling, affecting mood and anxiety levels . Additionally, its antagonistic action on the α1D-adrenoceptor can influence vascular smooth muscle contraction, impacting blood pressure regulation .
Molecular Mechanism
At the molecular level, 8-(2-[4-(2-Methoxyphenyl)-1-piperazinyl]ethyl)-8-azaspiro[4.5]decane-7,9-dione exerts its effects through specific binding interactions with biomolecules. It binds to the 5-HT1A receptor, partially activating it, which leads to downstream signaling cascades that influence neurotransmitter release and neuronal excitability . Its antagonistic action on the α1D-adrenoceptor involves blocking the receptor, preventing the usual adrenergic signaling that leads to vasoconstriction .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 8-(2-[4-(2-Methoxyphenyl)-1-piperazinyl]ethyl)-8-azaspiro[4.5]decane-7,9-dione can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under standard laboratory conditions, but its activity can diminish over extended periods due to gradual degradation . Long-term exposure in in vitro and in vivo studies has revealed sustained effects on neurotransmission and vascular regulation .
Dosage Effects in Animal Models
The effects of 8-(2-[4-(2-Methoxyphenyl)-1-piperazinyl]ethyl)-8-azaspiro[4.5]decane-7,9-dione vary with different dosages in animal models. At lower doses, it can effectively modulate serotonin signaling and vascular tone without significant adverse effects . At higher doses, toxic effects such as drowsiness, ataxia, and gastrointestinal disturbances have been observed . These findings highlight the importance of dosage optimization for therapeutic applications.
Metabolic Pathways
8-(2-[4-(2-Methoxyphenyl)-1-piperazinyl]ethyl)-8-azaspiro[4.5]decane-7,9-dione is involved in several metabolic pathways. It is metabolized primarily in the liver, where it undergoes enzymatic transformations involving cytochrome P450 enzymes . These metabolic processes can influence its bioavailability and efficacy. The compound’s metabolites may also contribute to its overall pharmacological effects .
Transport and Distribution
The transport and distribution of 8-(2-[4-(2-Methoxyphenyl)-1-piperazinyl]ethyl)-8-azaspiro[4.5]decane-7,9-dione within cells and tissues are mediated by specific transporters and binding proteins. It is known to cross the blood-brain barrier, allowing it to exert central nervous system effects . Additionally, its distribution within the vascular system is facilitated by plasma proteins that bind and transport it to target tissues .
Subcellular Localization
Subcellular localization of 8-(2-[4-(2-Methoxyphenyl)-1-piperazinyl]ethyl)-8-azaspiro[4.5]decane-7,9-dione is crucial for its activity. The compound is primarily localized in the cytoplasm and can accumulate in specific organelles such as the endoplasmic reticulum and mitochondria . This localization is influenced by targeting signals and post-translational modifications that direct it to these compartments, where it can interact with its molecular targets .
Méthodes De Préparation
Voies de synthèse et conditions de réaction: La synthèse du BMY-7378 implique la réaction de la 8-(2-chloroéthyl)-8-azaspiro[4.5]décane-7,9-dione avec la 1-(2-méthoxyphényl)-pipérazine . La réaction se produit généralement dans des conditions contrôlées pour assurer la formation du produit souhaité.
Méthodes de production industrielle: Bien que les méthodes de production industrielle spécifiques pour le this compound ne soient pas largement documentées, la synthèse suit généralement les mêmes principes que la synthèse en laboratoire, avec une mise à l'échelle des conditions de réaction et une optimisation pour le rendement et la pureté.
Analyse Des Réactions Chimiques
Types de réactions: Le BMY-7378 subit diverses réactions chimiques, notamment:
Oxydation: Le composé peut être oxydé dans des conditions spécifiques pour former différents produits d'oxydation.
Réduction: Les réactions de réduction peuvent modifier les groupes fonctionnels au sein du composé.
Substitution: Les réactions de substitution, en particulier impliquant le cycle pipérazine, sont courantes.
Réactifs et conditions courants:
Oxydation: Agents oxydants courants tels que le permanganate de potassium ou le peroxyde d'hydrogène.
Réduction: Agents réducteurs tels que l'hydrure de lithium aluminium ou le borohydrure de sodium.
Substitution: Divers nucléophiles et électrophiles peuvent être utilisés en fonction de la substitution souhaitée.
Produits principaux: Les produits principaux formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut donner différents cétones ou alcools, tandis que la substitution peut introduire divers groupes fonctionnels.
Applications de la recherche scientifique
Chimie: Le this compound est utilisé comme outil de recherche pour étudier les interactions du récepteur alpha 1D-adrénergique et du récepteur 5-HT1A. Il aide à comprendre les affinités de liaison et les profils pharmacologiques de ces récepteurs .
Biologie: En recherche biologique, le this compound est utilisé pour étudier les rôles physiologiques et pathologiques du récepteur alpha 1D-adrénergique et du récepteur 5-HT1A. Il aide à élucider les voies de signalisation et les réponses cellulaires médiées par ces récepteurs .
Médecine: Le this compound a des applications thérapeutiques potentielles dans le traitement des affections liées au système nerveux central, telles que l'anxiété et la dépression, en raison de son interaction avec le récepteur 5-HT1A .
Industrie: Bien que ses applications industrielles soient limitées, le this compound sert de composé de référence dans le développement de nouveaux médicaments ciblant le récepteur alpha 1D-adrénergique et le récepteur 5-HT1A.
Mécanisme d'action
Cibles moléculaires et voies: Le this compound exerce ses effets principalement par son interaction avec le récepteur alpha 1D-adrénergique et le récepteur 5-HT1A . En tant qu'antagoniste sélectif du récepteur alpha 1D-adrénergique, il inhibe l'activité du récepteur, conduisant à divers effets physiologiques. En tant qu'agoniste partiel du récepteur 5-HT1A, il module la signalisation de la sérotonine, qui est cruciale pour la régulation de l'humeur et d'autres fonctions du système nerveux central .
Comparaison Avec Des Composés Similaires
Composés similaires:
Buspirone: Un autre agoniste partiel du récepteur 5-HT1A, utilisé principalement comme anxiolytique.
Unicité: Le this compound est unique en raison de son antagonisme sélectif du récepteur alpha 1D-adrénergique et de son agonisme partiel du récepteur 5-HT1A. Cette double activité en fait un composé précieux pour la recherche et les applications thérapeutiques potentielles .
Activité Biologique
8-Azaspiro[4.5]decane-7,9-dione, particularly the derivative 8-[2-[4-(2-methoxyphenyl)-1-piperazinyl]ethyl]-, is a compound of significant interest due to its biological activity, particularly in relation to serotonin receptors and adrenergic systems. This article explores its biochemical properties, cellular effects, molecular mechanisms, and research findings.
Chemical Structure and Properties
The compound has the following molecular formula and weight:
- Molecular Formula : C22H31N3O3
- Molecular Weight : 375.51 g/mol
Structural Representation :
The compound features a spirocyclic structure that contributes to its unique pharmacological properties.
Receptor Interactions
8-Azaspiro[4.5]decane-7,9-dione acts as a partial agonist at the 5-HT1A serotonin receptor and a selective antagonist at the α1D-adrenoceptor . This dual action is significant in modulating neurotransmitter systems related to mood and anxiety disorders .
- Agonistic Activity : As a partial agonist at the 5-HT1A receptor, it influences serotonin signaling pathways, which are crucial for mood regulation.
- Antagonistic Activity : Its role as an antagonist at α1D-adrenoceptors suggests potential applications in managing vascular tone and blood pressure .
Cellular Effects
The compound's interaction with cellular processes includes:
- Modulation of cell signaling pathways.
- Influence on gene expression related to neurotransmitter synthesis.
- Alteration of cellular metabolism through its receptor interactions .
Molecular Mechanism
At the molecular level, the compound binds specifically to the 5-HT1A receptor, leading to downstream signaling cascades that affect neurotransmitter release and neuronal excitability. This mechanism underlies its anxiolytic effects observed in various studies .
Case Studies
Several studies have evaluated the efficacy of this compound:
- Anxiolytic Effects : In animal models, lower doses were shown to effectively modulate serotonin signaling without significant adverse effects, suggesting potential for therapeutic use in anxiety disorders .
- Vascular Effects : Research indicated that this compound can influence vascular smooth muscle activity, highlighting its potential in cardiovascular therapeutics .
Dosage Effects
Research indicates that dosage plays a critical role in the efficacy of the compound:
- Low Doses : Effective modulation of serotonin pathways.
- High Doses : Potential for adverse effects, necessitating careful dosage management .
Metabolic Pathways
The compound is primarily metabolized in the liver via cytochrome P450 enzymes, which play a crucial role in drug metabolism and clearance . Understanding these pathways is essential for predicting pharmacokinetics and potential drug interactions.
Transport and Distribution
8-Azaspiro[4.5]decane-7,9-dione is capable of crossing the blood-brain barrier, allowing it to exert effects on central nervous system functions. Its distribution within tissues is mediated by specific transporters, emphasizing its relevance in neuropharmacology .
Subcellular Localization
The compound localizes primarily in the cytoplasm and can accumulate in organelles such as mitochondria and the endoplasmic reticulum, influencing various intracellular processes .
Propriétés
IUPAC Name |
8-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]-8-azaspiro[4.5]decane-7,9-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H31N3O3/c1-28-19-7-3-2-6-18(19)24-13-10-23(11-14-24)12-15-25-20(26)16-22(17-21(25)27)8-4-5-9-22/h2-3,6-7H,4-5,8-17H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYYCFGDXLUPJAQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)CCN3C(=O)CC4(CCCC4)CC3=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H31N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70943430 | |
Record name | 8-{2-[4-(2-Methoxyphenyl)piperazin-1-yl]ethyl}-8-azaspiro[4.5]decane-7,9-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70943430 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
385.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
21102-94-3 | |
Record name | 8-[2-[4-(2-Methoxyphenyl)-1-piperazinyl]ethyl]-8-azaspiro[4.5]decane-7,9-dione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=21102-94-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Bmy 7378 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021102943 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 8-{2-[4-(2-Methoxyphenyl)piperazin-1-yl]ethyl}-8-azaspiro[4.5]decane-7,9-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70943430 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | BMY-7378 FREE BASE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/08EI0K81OL | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: BMY-7378 primarily interacts with α1-adrenergic receptors (α1-ARs), specifically showing high affinity for the α1D subtype. [, , , ] This interaction leads to the blockade of α1D-AR signaling pathways. [, , , ] Additionally, this compound exhibits partial agonist activity at serotonin 5-HT1A receptors. [, , ] This dual activity profile contributes to its complex pharmacological effects.
ANone: While the provided abstracts do not detail spectroscopic data, they clearly state the full chemical name: 8-(2-[4-(2-Methoxyphenyl)-1-piperazinyl]ethyl)-8-azaspiro[4.5]decane-7,9-dione. The molecular formula and weight are not explicitly mentioned.
ANone: The provided research focuses primarily on the biological activity and pharmacological properties of this compound. Information regarding its material compatibility and stability under various conditions is not available in these studies.
ANone: The available research focuses on this compound's activity as a receptor ligand, specifically targeting α1-ARs and 5-HT1A receptors. There is no mention of catalytic properties or applications in the provided studies.
ANone: The provided studies primarily utilize in vitro and in vivo experimental approaches to investigate this compound. They do not mention the use of computational chemistry, modeling, simulations, calculations, or QSAR models.
ANone: The provided research primarily focuses on the biological activity and pharmacological characterization of this compound. Information on its stability under various conditions and formulation strategies is not discussed.
ANone: The studies primarily focus on the scientific and pharmacological aspects of this compound. They do not discuss SHE regulations or related practices.
A: While detailed ADME data is not provided in these studies, some insights into the in vivo activity of this compound can be gleaned. For instance, this compound effectively antagonizes the effects of α1D-AR agonists in various animal models. [, , , , ] It also displays a prolonged hypotensive effect after oral administration in spontaneously hypertensive rats, suggesting favorable pharmacokinetic properties for this indication. [] Additionally, central administration of this compound induces hypothermia and influences hormone secretion, indicating its ability to cross the blood-brain barrier. [, ]
A: this compound demonstrates efficacy in various in vitro and in vivo models. It effectively antagonizes alpha1D-adrenoceptor-mediated contractions in isolated arteries from different species. [, , , , , , , , ] Studies utilizing animal models show that this compound can influence blood pressure, hormone levels, and behavioral responses, indicating its potential in cardiovascular and central nervous system disorders. [, , ]
ANone: The provided research on this compound doesn't delve into resistance mechanisms or cross-resistance with other compounds or drug classes.
ANone: The provided research primarily focuses on characterizing this compound's receptor interactions and pharmacological effects. There is no mention of specific drug delivery or targeting strategies employed in these studies.
ANone: The research papers do not discuss any biomarkers or diagnostic tools specifically related to this compound treatment or its effects.
A: The research utilized various methods including radioligand binding assays, [3H]prazosin binding studies, reverse transcription-polymerase chain reaction (RT-PCR), Western blot analysis, immunofluorescence techniques, fluorescence assays, and measurement of NO and cGMP levels. [, , , , , , , ] These techniques helped determine receptor binding affinities, mRNA expression levels, protein localization, and second messenger responses.
ANone: The research primarily focuses on the biological and pharmacological aspects of this compound. There is no information available in these studies about its environmental impact or degradation pathways.
ANone: The provided research papers do not mention any specific studies focusing on the dissolution rate or solubility of this compound in various media.
ANone: While the provided abstracts do not detail the specific validation procedures for each analytical method, it's important to note that scientific rigor generally necessitates method validation to ensure accuracy, precision, and specificity of the employed techniques.
ANone: The research focuses on exploring the scientific facets of this compound, and information regarding quality control and assurance practices during its development, manufacturing, or distribution is not included.
ANone: The research papers primarily focus on this compound's interaction with adrenergic and serotonergic receptors. Information concerning its immunogenicity or potential to elicit immunological responses is not discussed in these studies.
ANone: The research does not provide details on this compound's interactions with drug transporters or any strategies to modulate these potential interactions.
ANone: The available research on this compound does not provide information about its interactions with drug-metabolizing enzymes or its potential to induce or inhibit their activity.
ANone: The studies primarily focus on this compound's interactions with specific receptors and its pharmacological effects. There is no discussion on its broader biocompatibility or its potential for biodegradation.
A: The studies utilize various antagonists and agonists to investigate and compare their effects on α1-adrenergic and 5-HT1A receptors. [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , ] These comparisons offer insights into potential alternatives or substitutes based on their receptor selectivity and pharmacological profiles.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.